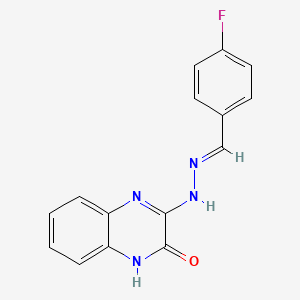
(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C15H11FN4O and its molecular weight is 282.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a compound that has attracted significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, characterization, and biological evaluations, drawing from various research studies.
1. Synthesis and Characterization
The synthesis of this compound involves the reaction of hydrazine derivatives with quinoxaline precursors. The compound is characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its molecular structure and purity.
2.1 Anticancer Activity
Quinoxaline derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. For instance, a study demonstrated that quinoxaline derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity without significant cytotoxicity to normal cells .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research findings suggest that this compound exhibits significant inhibitory effects on bacterial growth, making it a potential candidate for developing new antibiotics .
2.3 Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this quinoxaline derivative has shown anti-inflammatory properties in vitro. It can reduce the production of pro-inflammatory cytokines in cell cultures, which may be beneficial for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against human cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value of approximately 15 µM for MCF-7 breast cancer cells. This suggests that the compound could serve as a lead structure for further development into anticancer agents .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating effective antibacterial activity comparable to conventional antibiotics .
4. Research Findings Summary Table
| Biological Activity | Observations | References |
|---|---|---|
| Anticancer | IC50 ~ 15 µM against MCF-7 cells | |
| Antimicrobial | MICs: 8-32 µg/mL against E. coli and S. aureus | |
| Anti-inflammatory | Reduced pro-inflammatory cytokines |
5.
This compound is a versatile compound with significant biological activities, particularly in anticancer and antimicrobial domains. Its promising results warrant further research to explore its potential as a therapeutic agent in clinical settings.
Propriétés
IUPAC Name |
3-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDHUTAIUPLSIU-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














